molecular formula C10H13NO4 B14157327 (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid CAS No. 103889-85-6

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid

Cat. No.: B14157327
CAS No.: 103889-85-6
M. Wt: 211.21 g/mol
InChI Key: PUDUIVFPKSOBOR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of phenylacetic acid, characterized by the presence of amino and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3,5-dimethoxybenzonitrile.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 3,5-dimethoxybenzylamine.

    Final Step: The benzylamine is then reacted with glyoxylic acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-nitro-2-(3,5-dimethoxyphenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(3,5-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethoxyphenyl)acetic acid: Lacks the amino group present in (2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid.

    3,4-Dimethoxyphenylacetic acid: Has methoxy groups at different positions on the phenyl ring.

    3,5-Dimethoxybenzylamine: Lacks the carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both amino and methoxy groups on the phenyl ring, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

103889-85-6

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

PUDUIVFPKSOBOR-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](C(=O)O)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC

Origin of Product

United States

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